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Cat. No.: B045008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Dimethyl-4-nitrosoaniline is an aromatic nitroso compound used as an intermediate in

the synthesis of dyes and other organic chemicals. Its structural similarity to other carcinogenic

N-nitroso compounds necessitates a thorough understanding of its toxicological profile. This

technical guide provides a comprehensive overview of the available toxicological data for N,N-
Dimethyl-4-nitrosoaniline, including quantitative toxicity data, detailed experimental protocols

for key studies, and an exploration of its putative mechanisms of action and effects on cellular

signaling pathways.

Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for N,N-Dimethyl-
4-nitrosoaniline.
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Table 1: Acute Toxicity

Endpoint Value

Species Rat

Route Oral

LD50 65 mg/kg body weight[1]

Hazard Classification Toxic if swallowed[2][3]

Table 2: Skin and Eye Irritation

Endpoint Result

Species Rabbit

Test Acute Dermal Irritation

Observation Causes skin irritation[2][3]

Test Acute Eye Irritation

Observation Causes serious eye irritation[2][3]

Table 3: Skin Sensitization

Endpoint Result

Species Guinea Pig (presumed)

Test Skin Sensitization

Observation May cause an allergic skin reaction[2][3]
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Table 4: Carcinogenicity

Species NZR Rats and NZO Mice (male)

Route Oral (in drinking water)

Dose 300 mg/litre

Duration First half of natural lifespan

Key Findings

- Significant increase in tumor incidence in both

species.[4] - Rats: Main tumor sites were lung,

kidney, and malignant lymphoma.[4] - Mice:

Main tumor sites were lung, duodenum, and

malignant lymphoma.[4]

Classification
Questionable carcinogen with experimental

tumorigenic data.

Experimental Protocols
Detailed experimental protocols for the toxicological assessment of N,N-Dimethyl-4-
nitrosoaniline are based on internationally recognized guidelines, primarily those established

by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)
The acute oral toxicity of N,N-Dimethyl-4-nitrosoaniline was likely determined using a

protocol similar to the now-repealed OECD Guideline 401.[5][6][7]

Test Animals: Healthy, young adult rats of a single sex (or both sexes if appropriate) are

used.[5] Animals are acclimatized to laboratory conditions before the study.

Dosage: The test substance is administered in graduated doses to several groups of

animals, with one dose per group.[5] Doses are typically selected based on a range-finding

study. The substance is usually administered by gavage using a stomach tube.[5]

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg406.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg406.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg406.pdf
https://www.benchchem.com/product/b045008?utm_src=pdf-body
https://www.benchchem.com/product/b045008?utm_src=pdf-body
https://www.benchchem.com/product/b045008?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://www.oecd.org/en/publications/1987/02/test-no-401-acute-oral-toxicity_g1gh2923.html
https://search.library.nyu.edu/discovery/fulldisplay?vid=01NYU_INST%3ANYU&tab=Unified_Slot&docid=alma990069093560107871&lang=en&context=L&adaptor=Local%20Search%20Engine&query=sub%2Cequals%2CCancer%20--%20Animal%20models%2CAND&mode=advanced&offset=0
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://www.scribd.com/document/94411090/Acute-Dermal-Toxicity-Oecd-402
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathology: A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is

calculated using a recognized statistical method.

Carcinogenicity Study (Based on OECD Guideline 451)
The carcinogenicity of p-nitroso-N,N-dimethylaniline was evaluated in a whole-of-life study in

rats and mice. The protocol would have followed principles outlined in guidelines like OECD

451.[9][10][11]

Test Animals: Male NZR rats and NZO mice were used.[4] Typically, studies use at least 50

animals per sex per group.[11]

Route of Administration and Dosage: The chemical was administered in the drinking water at

a concentration of 300 mg/litre.[4] This is a common route for long-term studies.

Duration: The animals were exposed for the first half of their natural lifespans.[4] OECD

guidelines recommend a duration of 24 months for rats and 18-24 months for mice.[11]

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are monitored regularly.

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined

macroscopically, and tissues are preserved for histopathological evaluation.

Data Analysis: The incidence of tumors in the treated groups is compared to that in the

control group using appropriate statistical methods.

Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways affected by N,N-Dimethyl-4-nitrosoaniline have not been

extensively studied. However, based on the known mechanisms of related nitroso compounds

and their metabolic products, a putative mechanism of action can be proposed.

Metabolic Activation and DNA Damage
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It is widely accepted that N-nitroso compounds require metabolic activation to exert their

carcinogenic effects. The proposed pathway involves the oxidation of the parent compound to

reactive intermediates.
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Caption: Proposed metabolic activation and genotoxicity pathway for N,N-Dimethyl-4-
nitrosoaniline.

The oxidation of N,N-Dimethyl-4-nitrosoaniline is likely to generate electrophilic intermediates

that can form covalent adducts with cellular macromolecules, including DNA. These DNA

adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the

initiation of cancer. Furthermore, the metabolic process can lead to the generation of reactive

oxygen species (ROS), inducing oxidative stress and further cellular damage.

Putative Effects on Cellular Signaling Pathways
While direct evidence is lacking, the DNA damage and oxidative stress induced by N,N-
Dimethyl-4-nitrosoaniline are known to trigger several key signaling pathways involved in cell

survival, proliferation, and inflammation.
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Caption: Putative signaling pathways affected by N,N-Dimethyl-4-nitrosoaniline-induced

cellular stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a key regulator of cell

proliferation, differentiation, and survival. DNA damage and oxidative stress can activate

various arms of the MAPK pathway, potentially leading to uncontrolled cell growth.

PI3K/Akt Pathway: This is a critical survival pathway that inhibits apoptosis. Its activation by

cellular stressors can allow cells with DNA damage to survive and proliferate, contributing to

tumorigenesis.[12][13][14][15][16]

NF-κB Pathway: This pathway plays a central role in the inflammatory response. Chronic

inflammation is a known driver of cancer, and activation of NF-κB by N,N-Dimethyl-4-
nitrosoaniline could contribute to its carcinogenic effects.[12][17][18][19][20][21]
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Conclusion
The available toxicological data for N,N-Dimethyl-4-nitrosoaniline indicate that it is an acutely

toxic substance that can cause skin and eye irritation, as well as skin sensitization. Importantly,

there is clear evidence of its carcinogenicity in animal models. While the precise molecular

mechanisms and the specific signaling pathways affected by this compound require further

investigation, its profile as a genotoxic carcinogen is consistent with that of other N-nitroso

compounds. Researchers and professionals in drug development should handle this compound

with appropriate caution and consider its carcinogenic potential in any risk assessment. Further

research is warranted to elucidate the specific signaling cascades it perturbs to better

understand its mechanism of toxicity and to develop potential strategies for mitigating its

adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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